molecular formula C27H44O3 B196317 Calcitriol Impurities A CAS No. 73837-24-8

Calcitriol Impurities A

Cat. No.: B196317
CAS No.: 73837-24-8
M. Wt: 416.6 g/mol
InChI Key: GMRQFYUYWCNGIN-DRQJEBLXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Calcitriol (CAS 73837-24-8) is a stereoisomer of Calcitriol, which is the hormonally active form of vitamin D and is also known as 1,25-dihydroxyvitamin D3 . As an isomer of Calcitriol, it is primarily used in pharmaceutical research as a reference standard and an impurity of Calcitriol . Calcitriol itself is a well-characterized activator of the vitamin D receptor (VDR), a nuclear receptor that functions as a transcription factor to regulate gene expression . The active form, Calcitriol, plays a critical role in maintaining calcium and phosphorus homeostasis, promoting intestinal absorption of calcium, and supporting bone mineralization . In research settings, Calcitriol and its analogues have been investigated for a wide range of biological activities beyond mineral regulation, including immunomodulatory effects, control of cellular proliferation and differentiation, and potential anti-cancer properties . Researchers utilize trans-Calcitriol in analytical studies, particularly in the development and validation of methods for quantifying Calcitriol and its related substances to ensure pharmaceutical quality and stability. The molecular formula of trans-Calcitriol is C27H44O3, with a molecular weight of 416.637 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-DRQJEBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index]
Record name Calcitriol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19044
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Slightly sol in methanol, ethanol, ethyl acetate, THF.
Record name 1,25-DIHYDROXYCHOLECALCIFEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless, crystalline solid, White crystalline powder

CAS No.

73837-24-8, 32222-06-3
Record name trans-Calcitriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073837248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcitriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANS-CALCITRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1L29CLX3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,25-DIHYDROXYCHOLECALCIFEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

111-115 °C
Record name 1,25-DIHYDROXYCHOLECALCIFEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies and Chemical Transformations

Mechanisms of 5,6-Double Bond Isomerization Leading to trans-Calcitriol Formation

The central structural feature of calcitriol (B1668218) is its (5Z,7E)-triene system. The isomerization of the 5,6-double bond from its native cis (Z) configuration to a trans (E) configuration results in the formation of trans-Calcitriol. This transformation can be prompted by thermal or acidic conditions.

Vitamin D3's formation in nature involves a photochemical electrocyclic reaction of 7-dehydrocholesterol (B119134) to form previtamin D3, followed by a thermally induced researchgate.netnih.gov-sigmatropic hydrogen shift. nih.govmdpi.com This thermal process establishes the cis-5,6 double bond. However, further thermal treatment, particularly in weakly acidic solvents like dimethyl sulfoxide (B87167) (DMSO), can lead to the formation of trans-isomers such as isotachysterol. researchgate.net The acidity of the solvent is believed to catalyze this isomerization. researchgate.net More direct acid-catalyzed procedures, for instance using hydrochloric acid in 2-butanol (B46777) at low temperatures, can produce quantitative yields of trans-isomers like isotachysterols from vitamin D metabolites. nih.gov

Another strategy relevant to this isomerization involves the use of sulfur dioxide (SO2). The conjugated triene system of vitamin D analogs can undergo a Diels-Alder reaction with SO2, forming a reversible adduct. google.com This technique is often employed to protect the triene system during synthetic modifications to other parts of the molecule. google.com The formation and subsequent removal of the SO2 adduct can influence the stereochemistry of the triene system, providing a chemical handle that can be used to control the cis/trans geometry of the 5,6-double bond.

Strategies for Stereochemical Conversion of trans-Calcitriol to Calcitriol

The conversion of the thermodynamically more stable but biologically inactive 5,6-trans isomer back to the active 5,6-cis form (calcitriol) is a critical step in many synthetic routes. Photochemical methods are predominantly employed for this key transformation.

Photochemical Reaction Techniques

Photoisomerization is a primary method to convert 5,6-trans-vitamin D3 to the desired 5,6-cis isomer. ccspublishing.org.cn This process typically involves ultraviolet (UV) irradiation in the presence of a photosensitizer. One effective technique utilizes a polymer-bound sensitizer (B1316253), such as anthracene, which facilitates the energy transfer required for the isomerization. ccspublishing.org.cn The use of a solid-supported sensitizer simplifies the purification process, as it can be easily filtered from the reaction mixture. ccspublishing.org.cn It is important to note that UV irradiation can also lead to the formation of other photoproducts, such as lumisterol (B196343) and tachysterol, making control of the reaction conditions crucial. nih.govphotobiology.com

Process Optimization for Enhanced Conversion Yields

Maximizing the yield of the desired cis-isomer while minimizing byproducts is a significant challenge. Modern process optimization has focused on the use of continuous-flow microreactors, which offer superior control over reaction parameters like temperature, pressure, and irradiation time. acs.orgarxiv.org

Table 1: Optimization of Vitamin D3 Synthesis in a Photo-High-p,T Microflow Setup acs.org

ParameterValueOutcome
Temperature Approaching 200 °COptimal for the reaction
Residence Time 43 secondsOrders of magnitude shorter than batch
7-DHC Conversion 42%High conversion in short time
Vitamin D3 Yield 17%Significant yield
Selectivity 40%Favorable selectivity for Vitamin D3

Total Synthesis Approaches Relevant to Calcitriol and its Analogs

Total synthesis provides a versatile alternative to semi-synthetic routes that start from natural products. Convergent strategies, where the A-ring and the C/D-ring systems are constructed separately and then coupled, are common. researchgate.netnih.gov

Construction of C/D trans-Indanone Systems

The trans-fused hydrindane core of the C/D rings is an inherently strained and synthetically challenging target. pnas.org Several powerful strategies have been developed to construct this key structural motif.

Pauson-Khand Reaction: This [2+2+1] cycloaddition reaction combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.orgorganic-chemistry.orglibretexts.org It is a powerful tool for building the fused C/D-ring skeleton in a diastereoselective manner, often promoted by a dicobalt octacarbonyl complex. mdpi.comendotherm-lsm.com

Semipinacol Rearrangement: A pivotal late-stage semipinacol rearrangement of a protected diol can be used to establish the trans-hydrindane (B1202327) core. pnas.orgresearchgate.net This rearrangement proceeds through a phosphorane intermediate and completes the asymmetric synthesis of the C/D-ring fragment. pnas.org This strategy is notable as it avoids the difficulties associated with late-stage stereocontrolled hydrogenations, which often fail to produce the desired trans stereochemistry. pnas.org

Si-assisted Allylic Substitution: An innovative strategy relies on a silicon-assisted S(N)2'-syn displacement of a carbamate (B1207046) by a cuprate. researchgate.netrsc.org This key transformation sets the challenging quaternary methyl group at the C/D ring junction. researchgate.netrsc.org

Table 2: Comparison of Key Strategies for C/D trans-Hydrindane Synthesis

Synthetic StrategyKey Reaction TypeNotable Features
Pauson-Khand Reaction [2+2+1] CycloadditionForms cyclopentenone core from enyne; often cobalt-mediated. mdpi.comendotherm-lsm.com
Semipinacol Rearrangement RearrangementEstablishes trans-fusion from a diol precursor late in the synthesis. pnas.orgresearchgate.net
Si-assisted S(N)2' Substitution Allylic SubstitutionSets the quaternary methyl group at the ring junction with high stereocontrol. researchgate.netrsc.org

Assembly of the A-Ring Moiety

The A-ring of calcitriol, containing the critical 1α-hydroxyl group, is typically synthesized as a separate fragment in convergent approaches. One effective method involves a Pd(0)-catalyzed tandem reaction that couples an acyclic enyne, serving as the A-ring precursor, with a C/D-ring vinyl bromide. endotherm-lsm.com This reaction closes the A-ring and connects it to the C/D-ring moiety in a single step. endotherm-lsm.com Another novel approach to a versatile A-ring synthon employs an asymmetric glyoxylate (B1226380) ene reaction as the key step to produce a highly diastereomerically pure α-hydroxy ester, which is then converted to the required 1,3-diol enyne precursor. endotherm-lsm.com

Design and Synthesis of trans-Fused Decalin Calcitriol Analogs

The synthesis of calcitriol analogs featuring a trans-fused decalin CD-ring system, in place of the natural trans-fused hydrindane core, represents a significant modification. This structural change has led to compounds with unique biological activity profiles when compared to their natural counterparts. nih.gov The design of these analogs often involves building the molecule in distinct parts: the A-ring, the triene system, and the CD-ring core with its associated side chain.

Dyotropic Ring Expansion Approaches

A novel and powerful strategy for constructing the trans-decalin core of vitamin D analogs involves a dyotropic ring expansion. proquest.comresearchgate.net This methodology facilitates the conversion of more readily available hydrindane precursors into the desired decalin scaffold under very mild conditions and with high yields. proquest.com

The process begins with a hydrindane moiety containing a strategically placed mesylate group. proquest.com This precursor undergoes a stereospecific transformation, expanding the five-membered C-ring of the hydrindane into the six-membered ring of a decalin system. proquest.com This reaction has been successfully applied to synthesize new vitamin D analogs where the natural CD fragment is replaced by a trans-decalin core. proquest.comresearchgate.net For example, a key intermediate, a chiral thioether decalin core, was obtained by displacing a mesylate with potassium thioacetate, followed by alkylation. proquest.com This core was then elaborated into the final analog through a Wittig-Horner reaction to attach the A-ring precursor. proquest.com

Reaction Summary: Dyotropic Ring Expansion
Starting Scaffold Hydrindane with mesylate group
Key Transformation Dyotropic Ring Expansion
Product Scaffold trans-Fused Decalin
Conditions Mild
Significance Stereospecific conversion, provides efficient access to trans-decalin core

Suzuki and Sonogashira Coupling Reactions in Analog Synthesis

Palladium-catalyzed cross-coupling reactions, specifically the Suzuki and Sonogashira couplings, have proven to be highly efficient methods for synthesizing trans-fused decalin calcitriol analogs. semanticscholar.org These reactions allow for the convergent assembly of complex molecules by forming carbon-carbon bonds between key fragments.

In one approach, a C,D-core with local S2-symmetry, derived from (4aR,8aS)-octahydronaphthalene-1,5-dione, was utilized as a central building block. semanticscholar.org This symmetric core was converted into a bis-enol triflate. semanticscholar.org This key intermediate enables the simultaneous introduction of two different fragments, representing the side-chain and the seco-B,A-ring structures, via palladium-catalyzed cross-coupling. semanticscholar.org

Suzuki Coupling : This reaction was used to attach a vinylborane (B8500763) derivative (prepared via hydroboration of an enyne A-ring precursor) to the bis-enol triflate of the decalin core. The reaction employed a PdCl2(dppf) catalyst with sodium carbonate as the base and triphenylarsine (B46628) as a ligand, affording the coupled product in good yield. semanticscholar.org

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an organic halide or triflate. It has been employed to attach alkyne-containing A-ring fragments to the decalin core, providing a different linkage compared to the Suzuki reaction. semanticscholar.org

These coupling strategies offer very short and efficient synthetic sequences for accessing novel analog structures. semanticscholar.org

Reaction Summary: Cross-Coupling Methodologies
Core Intermediate Symmetrical trans-fused decalin bis-enol triflate
Reaction Type Suzuki Cross-Coupling
Coupling Partners Bis-enol triflate and a vinylborane (A-ring/side-chain precursor)
Catalyst System PdCl2(dppf) / Na2CO3 / AsPh3
Reaction Type Sonogashira Cross-Coupling
Coupling Partners Bis-enol triflate and a terminal alkyne (A-ring/side-chain precursor)
Significance Efficient and convergent introduction of side-chain and A-ring fragments

Stereocontrolled Synthesis of A-Ring and 20-Epimer Stereoisomers

The stereochemistry of the side chain, particularly at the C20 position, has a profound impact on the biological activity of trans-decalin calcitriol analogs. A significant difference in activity is observed between 20-epimeric analogs, with the pattern being opposite to that typically seen in the natural hydrindane series. nih.gov This highlights the critical importance of stereocontrol in the synthesis of these molecules.

The stereocontrolled synthesis of the trans-fused decalin core itself can be achieved by starting from a readily available chiral material. For instance, the use of (4aR,8aS)-octahydronaphthalene-1,5-dione establishes the absolute stereochemistry of the bicyclic core from the outset of the synthesis. semanticscholar.org Subsequent transformations must then proceed in a way that preserves this stereochemical integrity.

Molecular Interactions and Receptor Biology

Binding Characteristics with the Vitamin D Receptor (VDR)

The primary mechanism by which calcitriol (B1668218) and its analogs exert their effects is through binding to the Vitamin D Receptor (VDR) nih.govmdpi.comwikipedia.org. trans-Calcitriol, as a stereoisomer, also interacts with the VDR, though its biological activity is generally diminished compared to calcitriol due to altered stereochemistry .

While specific quantitative data for trans-Calcitriol's binding affinity to the VDR is not extensively detailed in the provided search results, it is understood that its affinity is lower than that of calcitriol. Calcitriol itself exhibits a high binding affinity for VDR, estimated to be around 0.1 nM researchgate.netmdpi.com. The structural differences in trans-Calcitriol, particularly at the 5,6-double bond, lead to altered interactions within the VDR's ligand-binding pocket, resulting in reduced binding potency . Studies comparing various vitamin D analogs indicate that modifications to the side chain or stereochemistry can significantly impact binding affinity, and it is implied that trans-Calcitriol falls into this category of compounds with altered binding characteristics nih.govresearchgate.netnih.gov.

Molecular docking studies aim to predict how ligands bind to their target receptors by simulating their interactions at a molecular level. While specific docking studies focusing solely on trans-Calcitriol are not explicitly detailed, general principles apply. The ligand-binding pocket (LBP) of the VDR is a well-defined cavity where calcitriol binds, forming specific hydrogen bonds and hydrophobic interactions with amino acid residues frontiersin.orgresearchgate.net. The altered stereochemistry of trans-Calcitriol would likely result in different contact points and potentially weaker interactions within this pocket compared to calcitriol. Studies on other stereoisomers or modified vitamin D analogs have utilized molecular docking to understand how structural variations influence binding, suggesting that such approaches could reveal the specific binding modes of trans-Calcitriol within the VDR LBD nih.govfrontiersin.orgresearchgate.netplos.orgnih.gov. For instance, studies on other analogs have shown how specific substituents can be accommodated in hydrophobic pockets, enhancing interaction, or conversely, how inverted accommodation can distort the binding domain and disrupt key interactions nih.govresearchgate.net.

Formation of VDR-Retinoid X Receptor (RXR) Heterodimers

Upon binding of an agonist like calcitriol, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR) nih.govmdpi.comwikipedia.orgub.eduoup.comrevistanefrologia.comoup.comoup.comnih.govnih.govdrugbank.com. This VDR-RXR heterodimer is the transcriptionally active complex that binds to specific DNA sequences. While trans-Calcitriol's interaction with VDR is weaker, it is still capable of forming this heterodimer, albeit potentially with altered efficiency or stability oup.com. The formation of the VDR-RXR heterodimer is a critical step for the genomic actions of vitamin D signaling. Studies on other nuclear receptors and their partners highlight that ligand binding to one receptor can influence the heterodimerization process and allosteric communication within the complex frontiersin.orgembopress.org.

Interaction with Vitamin D-Responsive Elements (VDREs) in Genomic DNA

The VDR-RXR heterodimer, once formed, translocates to the nucleus and binds to specific DNA sequences known as Vitamin D-Responsive Elements (VDREs) located in the promoter or enhancer regions of target genes nih.govmdpi.comwikipedia.orgmdpi.comub.eduoup.comrevistanefrologia.comoup.comnih.govdrugbank.comiiarjournals.orgmdpi.comnih.govfrontiersin.org. VDREs typically consist of direct repeats of hexameric core binding motifs, commonly arranged as a DR3 element frontiersin.orgoup.comoup.comiiarjournals.org.

The binding of the VDR-RXR heterodimer to VDREs initiates a cascade of events leading to the modulation of gene transcription nih.govmdpi.comub.eduoup.commdpi.com. This process involves the release of corepressors and the recruitment of coactivators, such as histone acetyltransferases (HATs), which modify chromatin structure to promote gene expression nih.govmdpi.commdpi.com. trans-Calcitriol, by interacting with the VDR, can also engage in these genomic pathways. However, its diminished binding affinity and potentially altered conformational changes upon binding may lead to less efficient recruitment of coactivators or a different spectrum of gene regulation compared to calcitriol . Studies on calcitriol demonstrate its ability to activate genes involved in calcium homeostasis, bone formation, cell differentiation, and immune function, such as alkaline phosphatase (ALP), osteopontin (B1167477) (SPP1), and TRPV6 nih.govmdpi.com. The extent to which trans-Calcitriol participates in these specific transcriptional activation pathways is likely reduced due to its lower VDR affinity .

Cellular and Biochemical Mechanisms of Action Preclinical Focus

Modulation of Gene Expression Profiles

Trans-Calcitriol, by binding to the VDR, forms a heterodimer with the retinoid X receptor (RXR). plos.orgbiorxiv.org This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. plos.org

Regulation of Genes Involved in Calcium Homeostasis (e.g., TRPV6, CALB1)

A primary physiological role of trans-Calcitriol is the maintenance of calcium homeostasis, which it achieves by regulating the expression of key genes involved in calcium transport.

TRPV6 (Transient Receptor Potential Vanilloid 6): This gene encodes a crucial epithelial calcium channel responsible for the initial entry of dietary calcium into enterocytes. nih.govnih.gov Trans-Calcitriol is a major hormonal regulator of intestinal calcium absorption and is known to increase the gene and protein expression of TRPV6. nih.govnih.gov Studies in mice have shown that a low calcium diet, which elevates serum calcitriol (B1668218) levels, leads to increased expression of intestinal Trpv6. researchgate.net

CALB1 (Calbindin-D28k): This gene codes for a cytosolic calcium-binding protein that facilitates the transport of calcium across the enterocyte. aacrjournals.org Trans-Calcitriol has been shown to upregulate the expression of CALB1 in the kidneys. illinois.edu

Table 1: Regulation of Calcium Homeostasis Genes by trans-Calcitriol

Gene Function Effect of trans-Calcitriol
TRPV6 Apical calcium entry in intestine Upregulation nih.govnih.govresearchgate.net
CALB1 Intracellular calcium transport Upregulation illinois.edu

Impact on Genes Related to Vitamin D Metabolism (e.g., CYP24A1)

Trans-Calcitriol tightly regulates its own metabolism by modulating the expression of the enzyme responsible for its catabolism.

CYP24A1 (Cytochrome P450 Family 24 Subfamily A Member 1): This gene encodes the 24-hydroxylase enzyme, which initiates the degradation of calcitriol. mdpi.com Trans-Calcitriol potently upregulates the expression of CYP24A1 as part of a negative feedback loop. plos.orgmdpi.complos.org This induction is a well-recognized response to calcitriol stimulation and serves to prevent excessive levels of the active hormone. plos.org For instance, in CaSki cervical cancer cells, calcitriol treatment resulted in a more than 100-fold increase in CYP24A1 mRNA levels. plos.org In hepatocellular carcinoma cells, calcitriol was shown to induce CYP24A1 expression under both normal and hypoxic conditions. nih.gov

Transcriptional Control of Specific Gene Promoters (e.g., PTH, EPHA2, RARA, KLK6, CYP4F3)

Beyond its classical roles, trans-Calcitriol influences a diverse array of gene promoters, impacting various cellular processes.

PTH (Parathyroid Hormone): Trans-Calcitriol plays a role in regulating the expression of the PTH receptor. In osteoblast-like cells, both calcitriol and PTH have been shown to decrease the mRNA levels of the PTH/PTHrP-receptor. nih.gov

EPHA2 (Ephrin Type-A Receptor 2) and RARA (Retinoic Acid Receptor Alpha): In a study on a cervical cancer cell line, calcitriol was found to downregulate the expression of both EPHA2 and RARA at both the mRNA and protein levels. plos.orgnih.gov

KLK6 (Kallikrein-Related Peptidase 6) and CYP4F3 (Cytochrome P450 Family 4 Subfamily F Member 3): In the same cervical cancer cell model, calcitriol induced the expression of KLK6 and CYP4F3. plos.orgnih.gov

Table 2: Transcriptional Control of Specific Gene Promoters by trans-Calcitriol in a Cervical Cancer Model

Gene Effect of trans-Calcitriol
EPHA2 Downregulation plos.orgnih.gov
RARA Downregulation plos.orgnih.gov
KLK6 Upregulation plos.orgnih.gov
CYP4F3 Upregulation plos.orgnih.gov

Influence on Intracellular Signaling Pathways

Trans-Calcitriol also exerts its effects by modulating key intracellular signaling pathways, often in a manner that is independent of direct gene transcription via VDREs. ontosight.ai

Smad2/3 and STAT3 Pathway Modulation

Smad2/3 Pathway: Trans-Calcitriol can inhibit the TGF-β/Smad signaling pathway. researchgate.net In renal cell carcinoma cells, calcitriol was shown to suppress the phosphorylation of Smad2/3 by enhancing the physical interaction between the VDR and Smad3. nih.gov This interaction with Smad3 can decrease its binding to DNA, thereby inhibiting fibrosis. wjgnet.com

STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Trans-Calcitriol has been shown to inhibit STAT3 activation in lipopolysaccharide (LPS)-stimulated renal cell carcinoma cells. nih.gov It can also enhance the physical interaction between STAT3 and VDR, leading to a disruption in the nuclear translocation of STAT3. nih.gov Furthermore, a non-calcemic analogue of vitamin D has been shown to strongly reduce the levels of phosphorylated STAT3. mdpi.com

Nuclear Factor-kappaB (NF-κB) Signaling Suppression

Trans-Calcitriol exhibits significant anti-inflammatory effects by suppressing the NF-κB signaling pathway. bioscientifica.com It can inhibit NF-κB activation through several mechanisms:

Increasing the expression and stability of the inhibitory protein IκBα. bioscientifica.commdpi.comfrontiersin.org

Physically interacting with IκB kinase β (IKKβ). mdpi.com

Blocking the binding of the NF-κB complex to DNA. mdpi.combioscientifica.com

This suppression of NF-κB signaling has been observed in various cell types, including prostate cancer cells and macrophages, and contributes to the anti-inflammatory and anti-angiogenic effects of calcitriol. bioscientifica.commdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement (e.g., p38 MAPK)

The interaction between trans-Calcitriol and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways is complex and context-dependent. The MAPK family, including p38 MAPK, JNK, and ERK, are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. wikipathways.org Research indicates that stress-activated protein kinases, specifically p38 and JNK, can trans-activate the vitamin D receptor (VDR) gene. nih.gov This activation of the VDR promoter occurs independently of trans-Calcitriol and is mediated by the transcription factor c-Jun/AP-1. nih.gov By upregulating VDR expression, the p38 and JNK pathways can sensitize human breast cancer cells to the growth-inhibitory effects of trans-Calcitriol. nih.gov

In the context of acute myeloid leukemia (AML), the biological effects of trans-Calcitriol that lead to the differentiation of AML cells involve the MEK1/2, ERK1/2, JNKs, and p38 kinase signaling pathways. udla.cl However, the relationship is not always synergistic. In some leukemia cell models, trans-Calcitriol was found to activate the proto-oncogene kinase Cot1, leading to the upregulation of ERK5. mdpi.com Interestingly, the pharmacological inhibition of this MAPK activity enhanced the G1 and G2 cell cycle arrest induced by trans-Calcitriol, suggesting that in certain contexts, combining trans-Calcitriol with MAPK inhibitors could be a more effective strategy. mdpi.com

Calcineurin/NFAT/MCIP1 Pathway in Cardiomyocytes

Trans-Calcitriol, through its interaction with the VDR, exerts direct anti-hypertrophic effects on the heart by suppressing the pro-hypertrophic calcineurin/NFAT/MCIP1 pathway. oup.comahajournals.org Calcineurin is a phosphatase that, when activated, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the expression of genes associated with cardiac hypertrophy. science.gov One of the direct downstream targets of this pathway is the Modulatory Calcineurin-Inhibitory Protein 1 (MCIP1). ahajournals.org

Studies using mouse models where the VDR gene was specifically deleted in cardiomyocytes revealed that these mice developed cardiac hypertrophy and showed increased expression of MCIP1. oup.comahajournals.orgnih.gov This indicates that the vitamin D-VDR signaling system is crucial for keeping this pro-hypertrophic pathway in check. nih.gov Furthermore, in cultured neonatal rat cardiomyocytes, treatment with trans-Calcitriol was shown to partially reduce the induction of MCIP1 mRNA, protein levels, and gene promoter activity that is typically caused by hypertrophic agonists. ahajournals.orgnih.gov These findings collectively identify a key mechanism through which trans-Calcitriol contributes to cardiovascular protection by directly opposing hypertrophic signaling in heart muscle cells. ahajournals.orgresearchgate.net

Hypoxia-Inducible Factor-1 (HIF-1) Pathway Interactions

Trans-Calcitriol has been shown to negatively regulate the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical mediator of cellular adaptation to low oxygen (hypoxia) that is often exploited by cancer cells to promote survival and angiogenesis. nih.govmdpi.com Research demonstrates that trans-Calcitriol suppresses the transcriptional activity of both HIF-1 and HIF-2. nih.gov It achieves this by significantly reducing the protein levels of the oxygen-regulated subunits, HIF-1α and HIF-2α (also known as EPAS1), under hypoxic conditions. nih.gov

The mechanism underlying this suppression is noteworthy as it appears to be independent of the Vitamin D Receptor (VDR). nih.gov Instead of acting through genomic VDR-mediated transcription, trans-Calcitriol exerts its effect by inhibiting the PI3K/Akt signaling pathway. nih.govresearchgate.net The PI3K/Akt/mTOR pathway is a known regulator of HIF-1α/2α translation. nih.gov By reducing the phosphorylation of Akt and its downstream targets, trans-Calcitriol suppresses the synthesis of HIF-1α and HIF-2α proteins by inhibiting the translation of their respective mRNAs, without altering the mRNA levels themselves. nih.gov This VDR-independent, non-genomic mechanism represents a distinct avenue through which trans-Calcitriol can exert its anti-cancer effects by interfering with a key metabolic and survival pathway in tumors. nih.govresearchgate.net

Effects on Cellular Processes and Physiology

Regulation of Cell Cycle Progression and Arrest

One of the most well-documented anti-neoplastic effects of trans-Calcitriol is its ability to inhibit cancer cell proliferation by inducing cell cycle arrest, most frequently at the G0/G1 phase. mdpi.complos.orgresearchgate.net This process is highly regulated and involves the modulation of key cell cycle proteins. mdpi.com The primary mechanism involves the upregulation of cyclin-dependent kinase inhibitors (CKIs), particularly p21 and p27. researchgate.netresearchgate.netnih.gov

Trans-Calcitriol can increase the expression of p21 and p27 through various means, including direct transcriptional activation via VDR signaling and post-transcriptional mechanisms. researchgate.netnih.gov The increased levels of these CKIs lead to the suppression of cyclin-CDK complexes (such as Cyclin D-CDK4/6 and Cyclin E-CDK2). researchgate.net This inhibition prevents the hyperphosphorylation of the Retinoblastoma protein (pRB). researchgate.netresearchgate.net In its active, hypophosphorylated state, pRB binds to and sequesters the E2F family of transcription factors, forming a repressor complex that blocks the transcription of genes required for entry into the S phase. researchgate.netresearchgate.net The ultimate result is a halt in cell cycle progression, preventing cell division. researchgate.net

Table 1: Key Cell Cycle Regulatory Proteins Modulated by trans-Calcitriol

ProteinFamily/ClassRole in Cell CycleEffect of trans-Calcitriol
p21 (CDKN1A) CDK Inhibitor (Cip/Kip)Inhibits Cyclin-CDK complexes, promotes G0/G1 arrest. mdpi.comUpregulation mdpi.comresearchgate.netnih.gov
p27 (CDKN1B) CDK Inhibitor (Cip/Kip)Inhibits Cyclin-CDK complexes, promotes G0/G1 arrest. mdpi.comUpregulation researchgate.netnih.gov
Retinoblastoma (pRB) Tumor SuppressorWhen hypophosphorylated, inhibits E2F transcription factors. researchgate.netresearchgate.netMaintained in active, hypophosphorylated state researchgate.netnih.gov
Cyclins (e.g., Cyclin D, E) Regulatory ProteinsActivate CDKs to drive cell cycle progression. mdpi.comDownregulation mdpi.com
CDKs (e.g., CDK2, CDK4) KinasesPhosphorylate target proteins like pRB to advance the cell cycle. mdpi.comDownregulation or inhibition of activity mdpi.comnih.gov

Induction of Apoptosis in Cancer Cells

In addition to halting proliferation, trans-Calcitriol can induce programmed cell death, or apoptosis, in various cancer cells, including those of the breast, prostate, and melanoma. plos.orgnih.goviiarjournals.org This pro-apoptotic effect is achieved through the modulation of several key proteins that regulate the cell death machinery. mdpi.com

Trans-Calcitriol shifts the balance between pro- and anti-apoptotic proteins to favor cell death. mdpi.com It has been shown to repress the expression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-XL. mdpi.com Concurrently, it stimulates the expression of pro-apoptotic members of the same family, including Bax, Bak, and Bad. udla.clmdpi.com This change in the Bcl-2 protein ratio leads to increased mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic pathway. Furthermore, trans-Calcitriol can induce the activation of caspases, the executioner enzymes of apoptosis. mdpi.com Studies have specifically noted the activation or induction of caspase-3, caspase-8, and caspase-9 in response to trans-Calcitriol treatment in melanoma cells. nih.gov This activation commits the cell to an irreversible path of self-destruction. mdpi.com In some contexts, trans-Calcitriol also sensitizes cancer cells to apoptosis induced by conventional chemotherapeutic agents. jcancer.org

Table 2: Apoptosis-Related Proteins Modulated by trans-Calcitriol

ProteinFamily/ClassRole in ApoptosisEffect of trans-Calcitriol
Bcl-2 Bcl-2 FamilyAnti-apoptotic; inhibits apoptosis. mdpi.comRepression/Downregulation mdpi.comiiarjournals.org
Bcl-XL Bcl-2 FamilyAnti-apoptotic; inhibits apoptosis. mdpi.comRepression/Downregulation mdpi.com
Bax Bcl-2 FamilyPro-apoptotic; promotes apoptosis. udla.clmdpi.comStimulation/Upregulation udla.clmdpi.com
Bak Bcl-2 FamilyPro-apoptotic; promotes apoptosis. udla.clmdpi.comStimulation/Upregulation udla.clmdpi.com
Bad Bcl-2 FamilyPro-apoptotic; promotes apoptosis. udla.clmdpi.comStimulation/Upregulation udla.clmdpi.com
Caspase-3 Caspase FamilyExecutioner caspase; key mediator of apoptosis. nih.govInduction/Activation nih.gov
Caspase-8 Caspase FamilyInitiator caspase (extrinsic pathway). nih.govInduction/Activation nih.gov
Caspase-9 Caspase FamilyInitiator caspase (intrinsic pathway). nih.govInduction/Activation nih.gov

Promotion of Cellular Differentiation

Trans-Calcitriol is a potent inducer of cellular differentiation, a process where cells mature to acquire more specialized functions. mdpi.complos.org This action is considered a key part of its anti-cancer activity, as it can cause malignant cells to adopt a more mature, less aggressive phenotype. plos.orgcore.ac.uk The VDR signaling pathway is fundamental to this process. core.ac.uknih.gov

This differentiation-promoting effect has been observed across a wide range of cell types. In oncology, trans-Calcitriol has been shown to promote the differentiation of glioma stem-like cells, which may reduce their tumorigenic potential and increase their susceptibility to chemotherapy. nih.govpreprints.org In bone metabolism, it can drive the differentiation of periodontal ligament stem cells into osteoblasts, highlighting its role in bone formation. core.ac.uk The influence of trans-Calcitriol also extends to the immune system, where it has been found to promote the differentiation of follicular helper T (Tfh) cells by inducing the expression of the chemokine receptor CXCR5, which is critical for their function in guiding B-cell antibody production. oup.comresearchgate.net

Influence on Cellular Metabolism

Preclinical studies suggest that trans-Calcitriol can influence cellular metabolism, particularly under conditions of cellular stress. In ex vivo studies using human lipoaspirate, treatment with trans-Calcitriol led to dose-dependent increases in the viability of the stromal vascular fraction and enhanced metabolic reserve, especially during hypoxic stress. oup.com Data from metabolic analyses have indicated that trans-Calcitriol can improve mitochondrial reserve capacity, with a broader effect observed in hypoxic conditions or with increasing cell age. oup.com While many preclinical investigations have explored the metabolic effects of trans-Calcitriol, it has been noted that the concentrations used in some in vitro experiments may be significantly higher than those typically found in tissues. mdpi.com The compound is known to be involved in pathways related to oxidative stress. oup.com

Table 1: Effect of trans-Calcitriol on Cellular Metabolism

Cell/Tissue Type Experimental Condition Key Finding Reference
Human Lipoaspirate Hypoxic Stress Increased metabolic reserve capacity. oup.com
Human Lipoaspirate Ex vivo culture Dose-dependent increase in stromal vascular fraction viability. oup.com

Impact on Cell Migration and Invasion

Trans-Calcitriol has demonstrated the ability to inhibit cell migration and invasion in various preclinical cancer models. aacrjournals.orgnih.gov In vitro assays have shown that it can reduce the invasiveness of breast, lung, and prostate carcinoma cells. aacrjournals.org The consequences of its anti-inflammatory effects also include the inhibition of tumor invasion and metastasis. bioscientifica.comresearchgate.net

A key mechanism by which trans-Calcitriol exerts these effects is through the suppression of the epithelial-mesenchymal transition (EMT), a critical process for cancer cell motility and invasion. nih.gov In studies on renal cell carcinoma (RCC) cells, trans-Calcitriol inhibited both migration and invasion in cells, whether they were stimulated with transforming growth factor (TGF)-β1 or not. nih.gov This was associated with the suppression of E-cadherin downregulation and vimentin (B1176767) upregulation, key markers of EMT. nih.gov Mechanistically, trans-Calcitriol was found to interfere with several signaling pathways that drive EMT:

Smad Pathway: It suppressed Smad2/3 phosphorylation by enhancing the physical interaction between the vitamin D receptor (VDR) and Smad3 in TGF-β1-stimulated RCC cells. nih.gov

STAT3 Pathway: It inhibited the activation of signal transducer and activator of transcription (STAT)3 in lipopolysaccharide (LPS)-stimulated RCC cells. nih.gov

β-catenin Pathway: It inhibited β-catenin/TCF-4 activation by promoting the integration of VDR with β-catenin in unstimulated RCC cells. nih.gov

Furthermore, in colon cancer cell lines, trans-Calcitriol was effective in inhibiting cell migration in scratch wound assays and reducing invasion through Matrigel-coated transwells. mdpi.com

Table 2: Preclinical Findings on trans-Calcitriol's Impact on Cell Migration and Invasion

Cell Line Model Effect Mechanism Reference
Breast Carcinoma In vitro Inhibition of invasiveness. Not specified aacrjournals.org
Lung Carcinoma In vitro Inhibition of invasiveness. Not specified aacrjournals.org
Prostate Carcinoma In vitro Inhibition of invasiveness. Not specified aacrjournals.org
Renal Cell Carcinoma (ACHN, CAKI-2) In vitro (TGF-β1 stimulated and unstimulated) Inhibition of migration and invasion. Suppression of EMT via Smad2/3, STAT3, and β-catenin pathways. nih.gov
Colon Cancer (HCT116) In vitro (Scratch assay, Transwell invasion) Inhibition of migration and invasion. Not specified mdpi.com

Interaction with Subcellular Components

Recent research has indicated that the effects of trans-Calcitriol are not solely mediated by genomic actions through its nuclear receptor but also involve non-genomic responses targeting subcellular components like mitochondria. researchgate.netresearchgate.net

Modulation of Mitochondrial Ion Channels (e.g., mitoBK Ca)

Preclinical evidence points to a direct interaction between trans-Calcitriol and mitochondrial ion channels. researchgate.netresearchgate.net Specifically, studies using the patch-clamp technique on the inner mitochondrial membrane of a human astrocytoma cell line (U-87 MG) revealed that trans-Calcitriol directly modulates the activity of the mitochondrial large-conductance Ca²⁺-regulated potassium channel (mitoBKCa). researchgate.net This effect represents a non-genomic action of the compound. researchgate.netresearchgate.net

The modulation was observed to be dependent on the calcium concentration:

In high calcium conditions, trans-Calcitriol treatment decreased the open probability of the mitoBKCa channel. researchgate.net

Conversely, in low calcium conditions, it increased the channel's open probability. researchgate.net

This dual, context-dependent regulation of a key mitochondrial ion channel suggests a novel mechanism through which trans-Calcitriol can influence mitochondrial bioenergetics and cytoprotective pathways. researchgate.netresearchgate.net In contrast, trans-Calcitriol did not affect the mitochondrial calcium-independent two-pore domain potassium channel (mitoTASK-3) from human keratinocytes, indicating a degree of specificity in its interaction with mitochondrial channels. researchgate.net

Table 3: Modulation of mitoBKCa Channel by trans-Calcitriol

Cell Line Experimental Method Calcium Condition Effect on mitoBKCa Channel Reference
Human Astrocytoma (U-87 MG) Patch-clamp of inner mitochondrial membrane High Decreased open probability. researchgate.net
Human Astrocytoma (U-87 MG) Patch-clamp of inner mitochondrial membrane Low Increased open probability. researchgate.net

Preclinical Investigations of Anti-Inflammatory Effects

Trans-Calcitriol exhibits multiple anti-inflammatory effects in preclinical models, which are thought to contribute significantly to its broader biological activities. bioscientifica.comresearchgate.net These actions are mediated through the regulation of key inflammatory pathways, including those involving prostaglandins (B1171923) and cytokines. nih.gov

Regulation of Prostaglandin (B15479496) Synthesis and Signaling (e.g., COX-2, 15-PGDH, PG Receptors)

A significant anti-inflammatory mechanism of trans-Calcitriol involves the comprehensive inhibition of the prostaglandin (PG) pathway. bioscientifica.comnih.gov PGs are pro-inflammatory lipids that can promote cell proliferation and angiogenesis. nih.govnih.gov Preclinical studies, particularly in prostate cancer cell lines and primary prostatic epithelial cells, have demonstrated that trans-Calcitriol inhibits PG synthesis and signaling through a multi-pronged approach: bioscientifica.comnih.govnih.gov

Suppression of Prostaglandin Synthesis: It decreases the mRNA and protein levels of cyclooxygenase-2 (COX-2), the key enzyme responsible for synthesizing pro-inflammatory prostaglandins. bioscientifica.comnih.govmdpi.com

Enhancement of Prostaglandin Inactivation: It upregulates the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that catabolizes and inactivates PGs. bioscientifica.comresearchgate.netmdpi.com

Downregulation of Prostaglandin Receptors: It reduces the expression of prostaglandin receptors (such as EP and FP receptors), which are necessary for PG signaling and mediating their functional responses. bioscientifica.comnih.govnih.gov

By simultaneously decreasing the production of active PGs and dampening the cellular response to them, trans-Calcitriol effectively suppresses the pro-proliferative and angiogenic stimuli provided by this pathway. bioscientifica.comnih.gov

Table 4: Regulation of the Prostaglandin Pathway by trans-Calcitriol in Preclinical Models

Target Molecule Effect of trans-Calcitriol Consequence Cell Models Reference
Cyclooxygenase-2 (COX-2) Suppression of expression. Decreased prostaglandin synthesis. Prostate cancer cells, rat macrophages, human neonatal monocytes. bioscientifica.comnih.govmdpi.com
15-hydroxyprostaglandin dehydrogenase (15-PGDH) Upregulation of expression. Increased prostaglandin inactivation. Prostate cancer cells, rat macrophages. bioscientifica.comresearchgate.netnih.gov
Prostaglandin Receptors (EP, FP) Downregulation of expression. Attenuated prostaglandin signaling. Prostate cancer cells. bioscientifica.comnih.govnih.gov

Attenuation of Cytokine Production

Trans-Calcitriol has been shown to attenuate the production of pro-inflammatory cytokines in various preclinical settings. bioscientifica.commdpi.com In prostate cells, treatment with trans-Calcitriol significantly blunts the increase in Interleukin-6 (IL-6) production following stimulation with the pro-inflammatory molecule tumor necrosis factor α (TNFα). bioscientifica.com This effect is mediated by the induction of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 5 (MKP5). bioscientifica.comnih.gov The upregulation of MKP5 leads to the inhibition of p38 stress kinase signaling, a key pathway in the production of pro-inflammatory cytokines like IL-6. bioscientifica.comresearchgate.netoup.com

Studies on cultured trophoblast cells from placentas also show that trans-Calcitriol can down-regulate the expression and concentration of pro-inflammatory cytokines, including IL-6 and TNF-α. mdpi.com In other immune cell models, trans-Calcitriol has been found to inhibit the production of Th1 and Th17 cytokines (e.g., IFN-γ, IL-17) while promoting anti-inflammatory cytokines like IL-10. oup.comfrontiersin.org This modulation of cytokine profiles highlights its role as an immunomodulatory agent. drugbank.com

Table 5: Effect of trans-Calcitriol on Cytokine Production in Preclinical Models

Cytokine Effect of trans-Calcitriol Cell/Tissue Model Underlying Mechanism (if identified) Reference
Interleukin-6 (IL-6) Attenuation/Downregulation Primary prostate cells, placental trophoblasts. Induction of MKP5, inhibition of p38 MAPK signaling. bioscientifica.commdpi.comoup.com
Tumor Necrosis Factor α (TNFα) Attenuation/Downregulation Placental trophoblasts, microglia. Inhibition of NF-κB and MAPK pathways. bioscientifica.commdpi.comfrontiersin.org
Interferon gamma (IFN-γ) Inhibition CD4+ T cells, microglia. VDR/RXR binding to silencer region in IFN-γ promoter. oup.com
Interleukin-17 (IL-17) Inhibition Th17 cells. Transcriptional modulation. oup.com
Interleukin-10 (IL-10) Upregulation/Promotion Macrophages, placental cells. Not specified mdpi.comoup.comfrontiersin.org

Synergistic and Antagonistic Interactions (Preclinical Research)

Preclinical research has extensively investigated the interaction of trans-calcitriol with various therapeutic agents, revealing both synergistic and antagonistic outcomes. These interactions are crucial for understanding the potential of trans-calcitriol in combination therapies, primarily in oncology.

Preclinical studies have demonstrated that trans-calcitriol can potentiate the therapeutic effects of several conventional antineoplastic drugs. mdpi.com This synergistic relationship has been observed in a variety of cancer models, including prostate, breast, squamous cell carcinoma (SCC), and myeloid leukemia. aacrjournals.org

The combination of trans-calcitriol with taxanes, such as paclitaxel (B517696) and docetaxel (B913), has shown enhanced antitumor activity. aacrjournals.orgnih.gov In preclinical models of prostate cancer, trans-calcitriol was found to be synergistic with taxanes in their antineoplastic effects. nih.gov For instance, in prostate cancer cell lines, trans-calcitriol enhances the antitumor activity of docetaxel and paclitaxel. aacrjournals.org Similar additive effects were seen in breast cancer models where trans-calcitriol and its analogs, when administered with paclitaxel, produced greater antitumor activity than the taxane (B156437) alone. nih.gov Pretreatment with trans-calcitriol or its analogues followed by paclitaxel resulted in enhanced antitumor effects in SCC and prostate cancer xenografts in immunodeficient mice. nih.gov

Synergism has also been consistently reported with platinum-based analogues like cisplatin (B142131) and carboplatin. nih.govclinicaltrials.gov Trans-calcitriol significantly enhances the in vitro and in vivo antitumor efficacy of platinum analogues. clinicaltrials.gov This potentiation is partly attributed to the induction of the p53 homologue, p73, which contributes to the synergistic activity. mdpi.comnih.gov In human bladder cancer models, trans-calcitriol synergistically promotes the anti-proliferative effects of gemcitabine (B846) and cisplatin through the enhancement of caspase-dependent apoptosis. jcancer.org The mechanisms underlying these synergies are complex but are associated with an increase in PARP, MEK, and caspase-3 cleavage, as well as an increase in the expression of MEKK-1 and a decrease in P-Erk and P-Akt. clinicaltrials.gov Furthermore, differentiation of leukemia cells induced by trans-calcitriol analogues increased their sensitivity to the antiproliferative effect of cisplatin and doxorubicin. researchgate.net

Table 1: Preclinical Synergistic Effects of trans-Calcitriol with Antineoplastic Agents

Antineoplastic Agent ClassSpecific AgentCancer ModelObserved EffectReference
TaxanesDocetaxelProstate Cancer (cell lines)Enhanced antitumor activity. aacrjournals.org
TaxanesPaclitaxelProstate Cancer (cell lines, animal models)Enhanced antitumor activity. aacrjournals.org
TaxanesPaclitaxelBreast Cancer (in vivo)Additive antitumor activity. nih.gov
TaxanesPaclitaxelSquamous Cell Carcinoma, Prostate Cancer (xenografts)Enhanced antitumor effects with pretreatment. nih.gov
Platinum AnaloguesCisplatin, CarboplatinProstate Cancer (cell lines)Enhanced antitumor efficacy. aacrjournals.orgclinicaltrials.gov
Platinum AnaloguesCisplatinBladder Cancer (cell lines)Synergistic anti-proliferative effects, enhanced apoptosis. jcancer.org
Platinum AnaloguesCisplatinLeukemia (HL-60 cells)Increased sensitivity to antiproliferative effects. researchgate.net
AnthracyclinesDoxorubicinLeukemia (HL-60 cells)Increased sensitivity to antiproliferative effects. researchgate.net

The interaction between trans-calcitriol and retinoids is of significant interest because the Vitamin D receptor (VDR) forms a heterodimer with the Retinoid X Receptor (RXR) to regulate gene transcription. aacrjournals.orgdrugbank.com This molecular partnership forms the basis for their synergistic interactions in several preclinical models.

Studies have shown that combining 1,25(OH)₂D₃ with RXR ligands leads to synergistic growth inhibition in various tumor models, including breast and small cell lung cancer. aacrjournals.org The most active metabolite of vitamin A, all-trans retinoic acid (ATRA), is known to help control cell growth and development. nih.govmdpi.com In a human transformed keratinocyte model, the combination of 1,25(OH)₂D₃ with all-trans retinoic acid, 9-cis retinoic acid, or 13-cis retinoic acid resulted in synergistic inhibition of tumor-induced angiogenesis. aacrjournals.org Additive and/or synergistic induction of apoptosis has also been reported in several in vitro tumor models with this combination. aacrjournals.org

However, the interaction is not exclusively synergistic. Some research points to an antagonistic relationship. In one study involving rats, all-trans retinoic acid was found to antagonize the in vivo action of 1,25(OH)₂D₃ and its analogue, suggesting the mechanism of antagonism is not through altering calcitriol metabolism but by another, yet undefined, mechanism. nih.gov

Table 2: Preclinical Interactions of trans-Calcitriol with Retinoids

RetinoidInteraction TypeModel SystemObserved EffectReference
RXR LigandsSynergisticVarious tumor models (e.g., breast cancer)Inhibition of cell proliferation. aacrjournals.org
All-Trans Retinoic Acid (ATRA)SynergisticHuman Transformed KeratinocytesInhibition of tumor-induced angiogenesis. aacrjournals.org
All-Trans Retinoic Acid, 9-cis Retinoic AcidSynergistic / AdditiveSmall Cell Lung Carcinoma (cell lines)Inhibition of proliferation, induction of differentiation and apoptosis. aacrjournals.org
All-Trans Retinoic Acid (ATRA)AntagonisticRats (in vivo)Antagonized the physiological action of 1,25(OH)₂D₃. nih.gov

A significant body of preclinical evidence supports a synergistic interaction between trans-calcitriol and nonsteroidal anti-inflammatory drugs (NSAIDs) in cancer chemoprevention and treatment, particularly in prostate cancer. bioscientifica.comdirect-ms.org This synergy allows for significant growth inhibition at lower, and potentially safer, drug concentrations. direct-ms.orgcapes.gov.br

The mechanism behind this synergy involves the prostaglandin (PG) pathway, which is implicated in inflammation and cancer progression. stanford.edunih.gov Trans-calcitriol inhibits the synthesis and biological actions of pro-inflammatory PGs through three main actions: suppressing the expression of cyclooxygenase-2 (COX-2), up-regulating the expression of 15-prostaglandin dehydrogenase (15-PGDH) which inactivates PGs, and down-regulating the expression of PG receptors. bioscientifica.comcapes.gov.brnih.gov Since NSAIDs work by inhibiting the enzymatic activity of COX enzymes, their combination with trans-calcitriol targets the PG pathway from multiple angles, resulting in enhanced efficacy. bioscientifica.comdirect-ms.org

In vitro studies on prostate cancer cells demonstrated that combining trans-calcitriol with either COX-2-selective NSAIDs (like NS398) or non-selective NSAIDs (like ibuprofen (B1674241) and naproxen) caused a synergistic enhancement of cell proliferation inhibition. bioscientifica.com One study showed that while trans-calcitriol alone or an NSAID (ibuprofen or naproxen) alone reduced prostate cancer cell growth by about 25%, the combination resulted in up to a 70% reduction. stanford.edu This effect was achieved using concentrations one-half to one-tenth of what was required for the individual drugs. stanford.edu

Table 3: Preclinical Synergism of trans-Calcitriol with NSAIDs in Prostate Cancer

NSAIDNSAID TypeModel SystemObserved EffectReference
NS398, SC-58125COX-2 SelectiveProstate Cancer CellsSynergistic enhancement of cell proliferation inhibition. bioscientifica.com
NaproxenNon-selectiveProstate Cancer CellsSynergistic inhibition of cell growth. bioscientifica.comstanford.edu
IbuprofenNon-selectiveProstate Cancer CellsSynergistic inhibition of cell growth. Up to 70% growth reduction in combination vs. ~25% alone. bioscientifica.comstanford.edu

Preclinical studies show that trans-calcitriol inhibits the growth of TDECs, inducing cell cycle arrest and apoptosis. mdpi.comnih.gov In vivo research using VDR knockout (KO) mice demonstrated that tumors grown in these mice had increased levels of several pro-angiogenic factors, including Hypoxia-Inducible Factor-1 alpha (HIF-1α), Vascular Endothelial Growth Factor (VEGF), angiopoietin 1 (Ang1), and Platelet-Derived Growth Factor (PDGF-BB), compared to tumors in wild-type mice. mdpi.comnih.gov This highlights the crucial role of VDR signaling in suppressing tumor angiogenesis. nih.gov

At the molecular level, trans-calcitriol has been shown to directly regulate the expression of these factors. It reduces VEGF expression in prostate cancer cells via transcriptional repression of HIF-1α. nih.gov Furthermore, it can suppress the expression of another pro-angiogenic factor, Interleukin-8 (IL-8), in an NFκB-dependent manner. nih.gov These findings indicate that trans-calcitriol's ability to modulate the tumor microenvironment by cutting off the blood supply is a key component of its anticancer mechanism.

Table 4: Modulation of Tumor Angiogenesis Factors by trans-Calcitriol in Preclinical Models

Angiogenesis FactorEffect of trans-CalcitriolModel SystemMechanismReference
VEGFExpression ReducedProstate Cancer CellsTranscriptional repression of HIF-1α. nih.gov
HIF-1αLevels ReducedTumors in VDR wild-type miceVDR-dependent suppression. mdpi.comnih.gov
IL-8Expression SuppressedProstate Cancer CellsNFκB-dependent suppression. nih.gov
Angiopoietin 1 (Ang1)Levels ReducedTumors in VDR wild-type miceVDR-dependent suppression. nih.gov
PDGF-BBLevels ReducedTumors in VDR wild-type miceVDR-dependent suppression. nih.gov

Analytical and Methodological Approaches for Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating trans-Calcitriol from its parent compound, Calcitriol (B1668218), and other related metabolites, enabling precise quantification.

Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the determination of trans-Calcitriol. A method utilizing an RP-HPLC system with a diode array detector (DAD) has been established for the simultaneous determination of Calcitriol and its isomer, trans-Calcitriol, in commercially available capsules. This method employs a Symmetry C18 column (4.6 mm × 250 mm, 5 μm) with a gradient elution of a water-acetonitrile-methanol mobile phase. The separation is typically achieved at a controlled temperature, for instance, 40°C, with a flow rate of 1 mL/min.

Method validation according to ICH guidelines has demonstrated the linearity, precision, accuracy, and specificity of this approach. For trans-Calcitriol, the linear range has been reported as 0.1613–1.28 μg·mL⁻¹, with a limit of detection (LOD) of 40.90 ng·mL⁻¹ and a limit of quantification (LOQ) of 136.4 ng·mL⁻¹. The recovery rates for this method are typically greater than 98%, with relative standard deviation (RSD) values for precision and stability tests being less than 1.2%.

A patent for a Calcitriol tablet formulation also describes an HPLC method for quality control, specifying an ODS-C18 column and a mobile phase of acetonitrile-water (75:25) with detection at 265 nm. This method ensures a peak-to-peak separating degree of greater than 1.0 between Calcitriol and trans-Calcitriol.

Table 1: Performance Characteristics of an RP-HPLC-DAD Method for trans-Calcitriol Analysis

ParameterValue
Linear Range 0.1613–1.28 μg·mL⁻¹
Limit of Detection (LOD) 40.90 ng·mL⁻¹
Limit of Quantification (LOQ) 136.4 ng·mL⁻¹
Recovery >98%
RSD (Precision & Stability) <1.2%

For enhanced sensitivity and specificity, particularly in complex biological matrices, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique couples the high-resolution separation capabilities of UHPLC with the precise detection and quantification of tandem mass spectrometry.

In a typical UHPLC-MS/MS setup for vitamin D metabolite analysis, a C18 analytical column is used. The mobile phase often consists of a binary gradient of acetonitrile (B52724) and an aqueous solution containing a modifier like ammonium (B1175870) trifluoroacetate (B77799) or formic acid to improve ionization.

Derivatization is a common strategy to enhance the ionization efficiency of Calcitriol and its isomers. 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a frequently used derivatizing agent that improves the sensitivity of detection in positive ionization mode. The method can achieve a wide dynamic concentration range, for example, 5–200 pg/mL for Calcitriol.

To overcome the challenges of low circulating concentrations and protein binding of vitamin D metabolites in biological samples, immunoextraction is often combined with LC-MS/MS. This approach utilizes specific antibodies to selectively capture the target analytes from the sample matrix.

The process typically involves protein precipitation followed by immunoextraction using a solid-phase anti-1,25(OH)₂D antibody. After extraction, the analytes are derivatized (e.g., with PTAD) and then analyzed by UPLC-MS/MS. This method significantly improves the specificity compared to traditional immunoassays and allows for the simultaneous quantification of different vitamin D metabolites. The use of deuterated internal standards is crucial for accurate quantification, compensating for any analytical variations.

Spectrometric Detection Methodologies

Spectrometric detection is integral to the analysis of trans-Calcitriol, providing the means for identification and quantification following chromatographic separation.

Diode Array Detection (DAD) is a powerful spectrometric method used in conjunction with HPLC. It allows for the simultaneous acquisition of absorbance spectra over a range of wavelengths. This capability is particularly useful for identifying and confirming the purity of chromatographic peaks by comparing their UV spectra with those of reference standards. For trans-Calcitriol and related vitamin D isomers, UV spectra are typically recorded from 190 to 400 nm. The characteristic absorption maxima of trans-vitamin D3 have been identified at 275 nm, which aids in its specific detection.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile biomolecules like trans-Calcitriol. It is commonly coupled with tandem mass spectrometry (MS/MS) for highly sensitive and specific detection. In ESI-MS/MS, ions are generated in the gas phase and then subjected to multiple stages of mass analysis. This allows for the selection of a precursor ion corresponding to the analyte of interest, its fragmentation, and the detection of specific product ions, which provides structural information and enhances quantitative accuracy. Positive ion electrospray ionization is frequently used, often following derivatization with agents like PTAD to improve signal intensity. The PTAD derivatives of vitamin D compounds can provide a characteristic product ion during ESI-MS/MS, enabling sensitive detection using the selected reaction monitoring (SRM) mode.

In Vitro Cellular and Molecular Research Models

The study of trans-calcitriol at the cellular and molecular level relies on a variety of established in vitro research models. These models are instrumental in dissecting the molecular mechanisms through which trans-calcitriol exerts its biological effects.

Cultured Cell Lines (e.g., ZR75-1, MCF-7, CaSki, HT29, SW480, HL-60, HEK293, Caco-2, U-87 MG)

A diverse array of cultured human cell lines serves as fundamental tools for investigating the effects of trans-calcitriol. These cell lines, derived from various tissues and cancer types, provide reproducible systems to study cellular responses to trans-calcitriol treatment. For instance, breast cancer cell lines such as ZR75-1 and MCF-7 are frequently used to explore the anti-proliferative and gene-regulatory actions of trans-calcitriol in the context of estrogen receptor-positive breast cancer. bioscientifica.comnih.gov In cervical cancer research, the CaSki cell line has been employed to analyze the transcriptomic changes induced by trans-calcitriol. researchgate.netnih.gov

Colon cancer cell lines, including HT29 and SW480, are valuable for studying the effects of trans-calcitriol on intestinal cells and its potential role in colorectal cancer. nih.govmdpi.comnih.gov The HL-60 promyelocytic leukemia cell line is a classic model for investigating the differentiation-inducing properties of trans-calcitriol. mdpi.comlabcorp.com Human Embryonic Kidney 293 (HEK293) cells are often used for their high transfectability in reporter gene assays and for studying gene expression. The Caco-2 cell line, which differentiates into a polarized intestinal epithelial layer, is a key model for studying intestinal cell differentiation and function. mdpi.comproteinatlas.org Glioblastoma cell lines like U-87 MG are utilized in neurological cancer research. mdpi.comcriver.com

These cell lines provide a platform to investigate the impact of trans-calcitriol on various cellular processes.

Table 1: Examples of Cultured Cell Lines Used in trans-Calcitriol Research

Cell LineTissue of Origin/DiseaseTypical Research Application
ZR75-1 Breast CarcinomaStudying estrogen receptor regulation and anti-proliferative effects. bioscientifica.comnih.gov
MCF-7 Breast AdenocarcinomaInvestigating anti-proliferative mechanisms and gene expression. bioscientifica.comnih.govaacrjournals.org
CaSki Cervical CancerAnalyzing transcriptomic changes and anti-cancer effects. researchgate.netnih.gov
HT29 Colorectal AdenocarcinomaExamining effects on intestinal cells and VDR expression. nih.govnih.gov
SW480 Colorectal AdenocarcinomaInvestigating anti-proliferative and differentiation effects. mdpi.com
HL-60 Promyelocytic LeukemiaStudying induction of cellular differentiation. mdpi.comlabcorp.com
HEK293 Embryonic KidneyUsed in gene expression and reporter assay studies.
Caco-2 Colorectal AdenocarcinomaModeling intestinal cell differentiation and function. mdpi.comproteinatlas.org
U-87 MG GlioblastomaInvestigating effects on brain tumor cells. mdpi.comcriver.com

Gene Expression Analysis (e.g., qRT-PCR, Western Blot)

To understand how trans-calcitriol modulates cellular function, researchers extensively analyze its effects on gene and protein expression. Quantitative reverse transcription PCR (qRT-PCR) and Western blot are two principal techniques employed for this purpose.

qRT-PCR is used to quantify messenger RNA (mRNA) levels, providing insights into how trans-calcitriol regulates gene transcription. For example, studies have used qRT-PCR to show that trans-calcitriol can decrease the expression of genes like EPHA2 and RARA in CaSki cervical cancer cells, while inducing the expression of KLK6 and CYP4F3. researchgate.netnih.gov In colon cancer cell lines, qRT-PCR has demonstrated that trans-calcitriol can alter the expression of E-cadherin and its transcriptional regulators, Snail and Slug. nih.gov

Western blot analysis complements qRT-PCR by detecting and quantifying specific proteins. This technique confirms whether the changes observed at the mRNA level translate into corresponding changes in protein levels. For instance, Western blotting has been used to confirm the downregulation of EPHA2 and RARA proteins and the upregulation of KLK6 and CYP4F3 proteins in CaSki cells following trans-calcitriol treatment. nih.gov It has also been used to show a decrease in E-cadherin protein expression in SW620 colon cancer cells treated with trans-calcitriol. nih.gov Furthermore, Western blot analysis has been instrumental in demonstrating the upregulation of apoptosis-related proteins like cleaved caspase-3, -8, and -9 in B16-F10 melanoma cells after calcitriol treatment. nih.gov

Table 2: Examples of Gene Expression Changes Induced by trans-Calcitriol

Cell LineGene/ProteinMethodObserved Effect
CaSki EPHA2qRT-PCR, Western BlotDecreased mRNA and protein expression. nih.gov
CaSki RARAqRT-PCR, Western BlotDecreased mRNA and protein expression. nih.gov
CaSki KLK6qRT-PCR, Western BlotIncreased mRNA and protein expression. nih.gov
CaSki CYP4F3qRT-PCR, Western BlotIncreased mRNA and protein expression. nih.gov
DLD-1, HCT116 Snail, SlugqRT-PCRDecreased mRNA expression. nih.gov
SW620 Snail, SlugqRT-PCRIncreased mRNA expression. nih.gov
SW620 E-cadherinWestern BlotDecreased protein expression. nih.gov
B16-F10 Cleaved Caspase-3, -8, -9Western BlotIncreased protein levels. nih.gov
PC-3 p21Western BlotDecreased protein expression. aacrjournals.org

Reporter Gene Assays and Transactivation Analysis

Reporter gene assays are a cornerstone for studying the transcriptional activity of the vitamin D receptor (VDR) in response to trans-calcitriol. These assays typically involve introducing a plasmid into cells that contains a specific DNA sequence of interest (like a vitamin D response element, VDRE) linked to a reporter gene, such as luciferase. The activity of the reporter gene, measured by light output, serves as a proxy for the transcriptional activity mediated by the VDR.

Transactivation analysis using such reporter constructs has been pivotal in identifying and characterizing functional VDREs in the promoters of target genes. For example, in breast cancer cells, reporter assays with deletion constructs of the estrogen receptor (ER) promoter have revealed two negative VDREs (nVDREs) that mediate trans-calcitriol's repressive effect on ER expression. bioscientifica.combioscientifica.com Similarly, in prostate cancer cells, reporter assays demonstrated that trans-calcitriol stimulates the activity of the Müllerian-inhibiting substance (MIS) promoter through a functional VDRE. nih.gov The specificity of this response can be confirmed by mutating the VDRE sequence, which typically leads to a loss of trans-calcitriol-induced reporter activity. nih.govnih.gov

Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Binding

The electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a technique used to detect direct interactions between proteins and DNA. nih.govwikipedia.org This method is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing gel than the unbound DNA fragment, resulting in a "shift" in the band's position. activemotif.comlicorbio.com

EMSA has been crucial in demonstrating that the VDR, when activated by trans-calcitriol, directly binds to specific VDREs. For instance, in studies on breast cancer cells, EMSA showed strong, trans-calcitriol-dependent binding of the VDR to the nVDREs found in the estrogen receptor promoter. bioscientifica.combioscientifica.comnih.gov Similarly, in the context of prostate cancer, gel shift assays confirmed that the VDR and its partner receptor, the retinoid X receptor (RXR), bind to the VDRE in the MIS promoter, with this binding being enhanced by trans-calcitriol. nih.gov

Chromatin Immunoprecipitation (ChIP) Assays

Chromatin immunoprecipitation (ChIP) assays provide evidence of protein-DNA interactions within the natural context of the cell's chromatin. cd-bioparticles.comabcam.com This powerful technique involves cross-linking proteins to DNA in intact cells, shearing the chromatin, and then using an antibody specific to the protein of interest (e.g., VDR) to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified, typically by PCR.

ChIP assays have been instrumental in confirming the recruitment of the VDR to the promoters of target genes in live cells upon treatment with trans-calcitriol. For example, ChIP analysis in ZR75-1 and MCF-7 breast cancer cells demonstrated the recruitment of the VDR to the distal nVDRE site in the estrogen receptor promoter after trans-calcitriol treatment. bioscientifica.comnih.gov In prostate cancer cells, ChIP assays showed that both VDR and RXR are present on the MIS promoter. nih.gov These findings provide in vivo validation for the direct binding events initially identified through in vitro methods like EMSA.

Cell Viability, Proliferation, and Apoptosis Assays (e.g., XTT, MTT, BrdU, Caspase Assays)

A key area of trans-calcitriol research focuses on its anti-cancer properties, which are often assessed by measuring its effects on cell viability, proliferation, and apoptosis. rndsystems.comsciencellonline.com

Viability and Proliferation Assays: Assays like MTT and XTT are colorimetric assays that measure the metabolic activity of cells, which is proportional to the number of viable cells. mdpi.com These assays have been used to demonstrate the dose-dependent inhibition of cell growth by trans-calcitriol in various cancer cell lines. nih.gov The BrdU (Bromodeoxyuridine) incorporation assay directly measures DNA synthesis, providing a specific assessment of cell proliferation. sciencellonline.com Studies have shown that trans-calcitriol can inhibit DNA synthesis in prostate cancer cells. nih.gov

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which trans-calcitriol can eliminate cancer cells. The induction of apoptosis can be measured in several ways. Caspase assays measure the activity of caspases, which are key proteases that execute the apoptotic program. Research has shown that trans-calcitriol can increase the levels of active caspase-3, -8, and -9 in melanoma cells. nih.gov Annexin V staining is another common method that detects the externalization of phosphatidylserine, an early marker of apoptosis. mdpi.com

Table 3: Summary of Assays for Cellular Effects of trans-Calcitriol

Assay TypePrincipleExample Finding with trans-Calcitriol
MTT/XTT Measures metabolic activity as an indicator of cell viability. mdpi.comDemonstrated dose-dependent growth inhibition in prostate cancer cells. nih.gov
BrdU Measures incorporation of a thymidine (B127349) analog into newly synthesized DNA during cell proliferation. sciencellonline.comInhibited DNA synthesis in prostate cancer cells. nih.gov
Caspase Activity Detects the activity of key enzymes (caspases) that drive apoptosis. mdpi.comIncreased levels of active caspase-3, -8, and -9 in melanoma cells. nih.gov
Annexin V Staining Detects an early marker of apoptosis on the cell surface. mdpi.comCalcitriol did not induce apoptosis in certain prostate cancer cells after 96h. nih.gov

Calcium Flux Assays

Calcium flux assays are crucial for investigating the non-genomic, rapid signaling actions of trans-calcitriol. These assays measure the mobilization of intracellular calcium ions (Ca2+) following cellular stimulation. bmglabtech.com The fundamental principle involves the use of fluorescent calcium indicators, such as Fluo-3 or Fluo-4, which exhibit low fluorescence in their basal state but become highly fluorescent upon binding to Ca2+. hamamatsu.com These indicators are introduced into cells as acetoxymethyl derivatives, which are cell-permeable. Once inside, cytoplasmic esterases cleave the acetoxymethyl group, trapping the indicator within the cell and enabling it to respond to changes in intracellular Ca2+ concentration. hamamatsu.com

In the context of trans-calcitriol research, these assays can elucidate the rapid, membrane-initiated signaling pathways. For instance, studies have shown that trans-calcitriol can activate the vitamin D receptor (VDR) located at the cell membrane. researchgate.net This activation can trigger a cascade of events, including the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DG). researchgate.net IP3 then acts on its receptors on the sarcoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. researchgate.net This increase in intracellular Ca2+ can be detected and quantified using calcium flux assays, providing insights into the non-genomic signaling of trans-calcitriol.

Furthermore, these assays have been employed to study the effects of trans-calcitriol on calcium transport in various cell types. For example, research on spontaneously hypertensive rats (SHR) utilized calcium flux assays to reexamine the regulation of duodenal calcium transport by calcitriol. nih.gov The findings indicated that while calcitriol increased total cell and brush border calbindin-D9K, the cellular Ca2+ flux remained lower in SHR compared to normotensive WKY rats, suggesting a complex regulation beyond simple VDR responsiveness. nih.gov

siRNA-Mediated Gene Knockdown Studies

In the context of trans-calcitriol research, siRNA studies are instrumental in dissecting the VDR-dependent signaling pathways. By specifically knocking down the VDR gene, researchers can determine which effects of trans-calcitriol are mediated directly through this receptor. For example, studies have used siRNA to investigate the role of VDR in the anti-proliferative effects of calcitriol in cancer cells. nih.gov By silencing the VDR, scientists can observe whether the growth-inhibitory effects of calcitriol are diminished or abolished, thus confirming the VDR's central role.

Furthermore, siRNA can be used to explore the downstream targets of trans-calcitriol signaling. For instance, if trans-calcitriol is hypothesized to regulate the expression of a particular gene involved in cell cycle control, siRNA can be used to knock down that specific gene. nih.govoup.com Observing the cellular response to trans-calcitriol in the absence of that gene product can help to elucidate the signaling cascade and identify key molecular players in the therapeutic effects of trans-calcitriol.

In Vivo Preclinical Animal Models

Genetically modified mouse models, particularly vitamin D receptor (VDR)-knockout (KO) mice, have been indispensable for understanding the physiological functions of trans-calcitriol and its receptor. ahajournals.orgoup.com These models are created by targeted ablation of the VDR gene, resulting in mice that lack functional VDRs. nih.gov Studies in VDR-KO mice have provided significant insights into the role of VDR signaling in various biological processes. oup.com

For example, VDR-KO mice have been instrumental in demonstrating the anti-proliferative and anti-angiogenic effects of calcitriol in cancer. nih.gov In one study, TRAMP-C2 tumors grown in VDR-KO mice were larger and exhibited increased vascular volume and leakage compared to tumors in wild-type mice. nih.gov Furthermore, tumor-derived endothelial cells from VDR-KO mice were resistant to the growth-inhibitory effects of calcitriol, confirming that these effects are VDR-dependent. nih.gov

VDR-KO mice have also been crucial in cardiovascular research. These mice develop hypertension, cardiac hypertrophy, and an upregulated renin-angiotensin system, highlighting the protective role of VDR signaling in the cardiovascular system. ahajournals.org Studies using VDR-KO mice have also shown that the effects of calcitriol on cardiac ion channels, such as the increase in outward K+ currents in cardiomyocytes, are VDR-dependent. frontiersin.org Similarly, mice lacking the enzyme CYP27B1, which is responsible for synthesizing calcitriol, exhibit similar cardiovascular pathologies, further underscoring the importance of the calcitriol-VDR axis. ahajournals.org

Orthotopic and xenograft tumor models are widely used in preclinical cancer research to evaluate the therapeutic potential of compounds like trans-calcitriol. Xenograft models involve the implantation of human tumor cells into immunodeficient mice, typically subcutaneously. herabiolabs.com Orthotopic models, on the other hand, involve implanting the tumor cells into the corresponding organ of origin in the animal, which is thought to better replicate the tumor microenvironment and metastatic behavior of human cancers. herabiolabs.comcriver.com

Studies utilizing these models have provided valuable data on the anti-cancer effects of calcitriol. For instance, research on breast cancer has used orthotopic tumorgrafts, where freshly collected human breast cancer samples are implanted into nude mice. scielo.brscielo.brnih.gov In one such study, although calcitriol induced the expression of its target gene, CYP24A1, it did not show significant anti-proliferative effects in the highly proliferative tumor samples tested. scielo.brscielo.br This highlights the complexity of translating in vitro findings to in vivo models and the importance of considering tumor heterogeneity.

In other cancer types, xenograft models have demonstrated the anti-tumor efficacy of siRNA therapeutics targeting key cancer-related genes, a strategy that could be combined with trans-calcitriol treatment. nih.gov For example, siRNAs targeting polo-like kinase 1 (PLK1) and kinesin spindle protein (KSP) have shown potent anti-tumor effects in both hepatic and subcutaneous tumor models. nih.gov These models allow for the assessment of tumor growth, metastasis, and response to therapy in a more clinically relevant setting. criver.com

Table 1: Comparison of Orthotopic and Subcutaneous Xenograft Models

Feature Orthotopic Xenograft Model Subcutaneous Xenograft Model
Implantation Site Organ of origin (e.g., prostate cancer cells into the prostate) criver.com Under the skin herabiolabs.com
Tumor Microenvironment More accurately mimics the native tumor microenvironment herabiolabs.com Less representative of the native tumor microenvironment criver.com
Metastasis More accurately replicates metastatic behavior herabiolabs.com Metastasis is less common or follows different patterns
Technical Difficulty More technically challenging, may require surgery herabiolabs.com Easier to implant and monitor herabiolabs.com

| Tumor Growth Monitoring | Often requires in vivo imaging criver.com | Can be monitored with calipers herabiolabs.com |

Animal models are essential for studying the pathogenesis of liver fibrosis and for evaluating the efficacy of potential anti-fibrotic therapies like trans-calcitriol. nih.gov Common methods for inducing liver fibrosis in animals include chemical injury, such as administration of carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA). nih.gov These chemicals cause chronic liver injury, leading to the activation of hepatic stellate cells (HSCs) and the excessive deposition of extracellular matrix, which are hallmarks of fibrosis. nih.govfrontiersin.org

In vivo studies using a CCl4-induced mouse model of liver fibrosis have demonstrated the therapeutic potential of calcitriol. nih.govwjgnet.com Treatment with calcitriol was found to attenuate liver fibrosis by reducing collagen accumulation and inflammation. nih.gov The study also showed that calcitriol suppressed the activation, proliferation, and differentiation of HSCs. nih.govwjgnet.com

Another widely used chemical to induce liver fibrosis is TAA. nih.govfrontiersin.org TAA administration in rodents can reliably produce chronic liver injury and fibrosis. frontiersin.org These models allow for the investigation of the molecular mechanisms underlying the anti-fibrotic effects of trans-calcitriol. For example, research has shown that calcitriol can modulate signaling pathways involved in fibrosis, such as the TGF-β1/Smad3 and NF-κB pathways, by downregulating the expression of hepatitis C virus nonstructural protein 3-transactivated protein 1 (NS3TP1). nih.govwjgnet.com

Table 2: Common Chemical Inducers for Liver Fibrosis Models

Chemical Inducer Animal Model Key Features
Carbon Tetrachloride (CCl4) Mice, Rats nih.gov Widely used, causes centrilobular necrosis and fibrosis. nih.govnih.gov
Thioacetamide (TAA) Mice, Rats, Macaques nih.govfrontiersin.org Induces periportal inflammation and ductal hyperplasia, considered a potent carcinogen. nih.govfrontiersin.org

| Dimethylnitrosamine (DMN) | Rats frontiersin.org | Results in significant changes in liver fibrosis markers. frontiersin.org |

Computational and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and for understanding the molecular interactions of compounds like trans-calcitriol. bioscipublisher.comnih.gov These methods encompass a range of techniques, from quantum mechanics (QM) and molecular mechanics (MM) to molecular dynamics (MD) simulations. bioscipublisher.commdpi.com These approaches allow researchers to investigate the electronic structure, properties, and dynamic behavior of molecules at an atomic level. bioscipublisher.com

In the context of trans-calcitriol, molecular modeling can be used to study its interaction with the VDR. By creating a three-dimensional model of the VDR-ligand complex, researchers can visualize the binding pocket and identify the key amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of VDR activation and for the rational design of new VDR modulators with improved efficacy and selectivity. An alternative ligand-binding pocket has been identified in the VDR that is thought to mediate non-genomic actions. frontiersin.org

Computational techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and pharmacophore mapping can be employed to identify and design new inhibitors or activators of target proteins. nih.gov Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes over time. nih.gov These computational methods, when integrated with experimental data, can significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the optimization of lead candidates. bioscipublisher.comscirp.org

Table 3: Compound Names Mentioned

Compound Name
trans-Calcitriol
Fluo-3
Fluo-4
Phosphatidylinositol 4,5-bisphosphate (PIP2)
Inositol trisphosphate (IP3)
Diacylglycerol (DG)
Calbindin-D9K
Carbon tetrachloride (CCl4)
Thioacetamide (TAA)
Polo-like kinase 1 (PLK1)
Kinesin spindle protein (KSP)

Conformational Analysis of trans-Calcitriol and Analogs

The biological activity of trans-calcitriol and its analogs is intrinsically linked to their three-dimensional structure. Conformational analysis provides critical insights into the spatial arrangement of the molecule, which governs its interaction with the vitamin D receptor (VDR).

trans-Calcitriol is a flexible molecule characterized by several key conformational features. researchgate.net The C6-C7 bond allows for interconversion between the extended 6-s-trans and the fixed 6-s-cis conformations. researchgate.net The A-ring can adopt two different chair-like conformations. Additionally, the aliphatic side chain at C17 of the D-ring possesses rotational freedom. researchgate.net

Researchers have employed various techniques to study these conformations. High-resolution proton magnetic resonance spectroscopy has been used to determine that in solution, an approximately equal ratio of the two A-ring chair conformers exists for both vitamin D3 and 1α,25-dihydroxyvitamin D3.

The study of analogs with modified structures has been particularly informative. For instance, a series of analogs with a trans-fused decalin CD-ring system exhibited surprising biological activities that differed from their natural hydrindane counterparts. nih.gov A significant finding was that the biological activity of 20-epimeric trans-decalin analogs showed an opposite pattern to what is typically observed with the natural ring structure. nih.gov Furthermore, certain trans-decalin analogs with modifications in the seco-B-ring region demonstrated notable vitamin D-like activity, whereas the corresponding hydrindane derivatives were inactive. nih.gov

Conformational analysis of the side chain has also been a major focus. The "active space group" concept categorizes the spatial regions occupied by the vitamin D side chain, correlating these with VDR affinity. acs.org Studies on potent 1α,25-dihydroxyvitamin D3 analogs revealed that their side chains are predominantly distributed around a specific high-potency region. acs.org

The development of analogs with conformationally restricted side chains has provided further understanding. For example, analogs with a cyclopropane (B1198618) ring at C17-C20 and a double or triple bond at C22 were synthesized to limit side-chain flexibility. acs.org Intriguingly, the 20-epi analogs in this series showed stronger binding to the VDR than the analogs with the natural C20 stereochemistry, a finding supported by conformational analysis and hydrophobic interactions within the VDR ligand-binding domain. acs.org

Molecular mechanics calculations are also used to create volume maps of the side chain's conformational space. By comparing the volume maps of highly active and less active analogs, researchers can identify preferred spatial orientations of the side chain that correlate with biological activity. acs.org

Table 1: Conformational Features of trans-Calcitriol and Analogs

FeatureDescriptionSignificance
A-Ring Conformation The A-ring can exist in two rapidly equilibrating chair conformations.The orientation of the 1α-hydroxyl group is critical for VDR binding.
Triene System The molecule contains a conjugated triene system with a flexible C6-C7 single bond, allowing for 6-s-cis and 6-s-trans isomers. researchgate.netThe 6-s-trans conformer is generally considered the biologically active form for VDR binding.
CD-Ring System The natural hormone has a hydrindane (fused five- and six-membered) ring system. Analogs with a trans-fused decalin system have been synthesized. nih.govModifications to the CD-ring system can significantly alter biological activity profiles. nih.govnih.gov
Side Chain The aliphatic side chain at C17 is flexible. researchgate.net Analogs with restricted or modified side chains have been developed. acs.orgacs.orgThe conformation of the side chain is a key determinant of binding affinity and biological response. acs.org

Ligand-Protein Docking Simulations

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a ligand to its protein target. In the context of trans-calcitriol, these simulations provide detailed insights into its interaction with the ligand-binding domain (LBD) of the vitamin D receptor (VDR).

The process involves generating multiple conformations of the ligand and placing them within the active site of the protein. These poses are then scored based on factors like binding energy to identify the most favorable binding mode. mdpi.com The three-dimensional structure of the VDR LBD, often determined by X-ray crystallography, serves as the foundation for these simulations. nih.gov

Docking studies have been instrumental in identifying key amino acid residues within the VDR's ligand-binding pocket that are crucial for interacting with trans-calcitriol. For example, it has been shown that the 1α-hydroxyl group of calcitriol forms hydrogen bonds with Serine 237 and Arginine 274, while the 25-hydroxyl group interacts with Histidine 397. nih.gov Mutational analyses, where these specific amino acids are altered, have confirmed their importance in ligand binding and subsequent transactivation. nih.govnih.gov

These simulations are not limited to the natural hormone. They are extensively used to study how synthetic analogs of trans-calcitriol bind to the VDR. nih.gov By comparing the docking of different analogs, researchers can rationalize their observed biological activities. For instance, docking models have helped to explain the augmented activities of 20-epi-ligands and the selective action of analogs like 22-oxa-1,25-(OH)2D3 (OCT). nih.gov

Furthermore, docking simulations can be used to investigate the effects of genetic variations in the VDR. One study analyzed a single nucleotide polymorphism (SNP) known as Fok1 and found that the resulting variant VDR had a lower binding energy for calcitriol compared to the wild-type receptor. waocp.org This suggests that such genetic differences can impact the normal interaction between the VDR and its ligand. waocp.org

The insights from docking are also valuable for drug discovery. By understanding the specific interactions within the binding pocket, new analogs with potentially enhanced or more selective activities can be designed. conicet.gov.ar For example, observing a "hole" near a particular carbon on the calcitriol molecule within the VDR binding pocket led to the synthesis of new analogs with substituents at that position, resulting in compounds with higher binding affinity. conicet.gov.ar

Table 2: Key Findings from Ligand-Protein Docking Simulations of trans-Calcitriol and VDR

Study FocusKey FindingsSignificance
Wild-Type VDR Interaction Identified critical hydrogen bonds between the 1α- and 25-hydroxyl groups of calcitriol and specific amino acid residues (S237, R274, H397) in the VDR ligand-binding pocket. nih.govElucidates the fundamental mechanism of how the natural hormone is anchored within the receptor.
Synthetic Analog Binding Docking models of various analogs (e.g., 20-epi-ligands, OCT) have successfully correlated their structural modifications with their observed biological activities and VDR binding affinities. nih.govProvides a rational basis for structure-activity relationships and aids in the design of new analogs with desired properties.
VDR Polymorphisms In silico analysis of the Fok1 VDR variant showed a lower binding energy and a reduced number of binding residues for calcitriol compared to the wild-type VDR. waocp.orgDemonstrates how genetic variations can alter ligand-receptor interactions, potentially influencing individual responses.
Protein-Protein Interactions Docking simulations have also been used to study the interaction of the liganded VDR with its functional partner, the retinoid X receptor (RXR). waocp.orgReveals that changes in VDR's affinity for calcitriol can also impair its ability to form essential heterodimers for gene regulation. waocp.org

Advanced Research Perspectives and Future Directions

Deeper Elucidation of Differential Biological Activities Between trans-Calcitriol and Calcitriol (B1668218)

A critical area of ongoing research is the detailed comparison of the biological activities of trans-Calcitriol and the natural, flexible calcitriol. The conformational difference between the two molecules is foundational to their distinct functional profiles. Early studies proposed that the 6-s-trans conformation is responsible for the genomic responses mediated by the nuclear VDR, while the 6-s-cis configuration promotes rapid, non-genomic responses. encyclopedia.pub

Research into analogs with a reversed (5E,7E) geometry, characteristic of a trans-Calcitriol structure, has revealed enhanced antitumor activity when compared to natural (5Z,7E) vitamin D compounds. mdpi.com The differential activities extend to various cellular processes:

Genomic vs. Non-Genomic Signaling : While natural calcitriol can interconvert between conformations to engage both pathways, trans-Calcitriol is locked in a shape favoring genomic actions. encyclopedia.pubresearchgate.net This leads to a different profile of gene regulation.

Metabolism : The structural rigidity of trans-Calcitriol can affect its susceptibility to metabolic inactivation. For instance, the analog falecalcitriol is more resistant to breakdown by the 24-hydroxylase enzyme compared to calcitriol, which may lead to differential accumulation and prolonged activity in target cells. researchgate.net

Cell-Specific Effects : Studies comparing different vitamin D metabolites have shown they can exert varied, and sometimes opposing, effects depending on the target cell. For example, in angiotensin II-induced muscle atrophy models, cholecalciferol showed beneficial effects on muscle proteostasis, whereas calcitriol had a negative impact. nih.govnih.gov This underscores the principle that subtle structural changes, such as those in trans-Calcitriol, can lead to significantly different biological outcomes.

Structure-Activity Relationship (SAR) Studies for Dissociation of VDR-Mediated Effects

A primary goal in the development of vitamin D analogs is the dissociation of desired therapeutic effects (e.g., anti-proliferative, immunomodulatory) from undesired side effects, particularly hypercalcemia. nih.govchemrxiv.org Structure-Activity Relationship (SAR) studies are crucial for achieving this by systematically modifying the molecule and assessing the impact on its interaction with the VDR and subsequent biological activity.

The binding of calcitriol to the VDR's ligand-binding domain induces a significant conformational change in the receptor, a process often described as a "mouse trap" model, which is necessary for the regulation of gene transcription. researchgate.net SAR studies on trans-Calcitriol and related analogs focus on how specific structural modifications influence this interaction:

Side Chain Modification : Introducing heteroatoms, such as sulfur at the C-22 position to create compounds like 22-thiacalcitriol, can dramatically alter biological activity. nih.gov Some of these thia-derivatives exhibit differentiation-inducing activity in leukemia cells that is thousands of times more potent than calcitriol. nih.gov

Triene System Geometry : Fixing the A-ring in the trans conformation alters how the molecule fits into the VDR's ligand-binding pocket. chemrxiv.org This can change the stability of the VDR-ligand complex and influence the recruitment of co-activator and co-repressor proteins, thereby fine-tuning the transcriptional output.

Reduced Calcemic Activity : Analogs such as EB1089 and PRI-2205 were specifically developed to have reduced calcemic effects while retaining or enhancing other properties like anti-tumor activity. mdpi.comnih.gov This dissociation is achieved by designing structures that selectively modulate VDR activity to favor pathways controlling cell growth over those regulating calcium transport.

Table 1: Structure-Activity Relationship (SAR) Insights for Calcitriol Analogs

Investigation of Context-Dependent Molecular and Cellular Responses

The biological effects of trans-Calcitriol are not universal but are highly dependent on the specific cellular and physiological context. This includes the cell type, its developmental stage, the presence of specific genetic factors like VDR polymorphisms, and the broader signaling environment. nih.gov

Cell-Line Specificity : In colon cancer research, calcitriol's impact on key transcriptional regulators is cell-line dependent. nih.gov In some cell lines, it suppresses mediators of the epithelial-mesenchymal transition (EMT), such as Snail and Slug, thereby promoting a less aggressive phenotype. nih.gov In other cell lines, it has the opposite effect, highlighting the importance of the cellular background. nih.gov

Genetic Background : The sensitivity of cancer cells to calcitriol can be influenced by specific polymorphisms in the VDR gene. nih.gov Furthermore, studies in diverse mouse strains show that genetic differences can lead to significant variations in calcitriol levels and signaling, independent of vitamin D status. nih.gov

Physiological State : The effects of calcitriol analogs can be age-dependent. In a mouse model of breast cancer, the analog tacalcitol increased metastasis in young mice but decreased it in aged mice, an effect linked to age-related differences in the immune response, particularly concerning Th17 cells. nih.govtandfonline.com

Immune Cell Modulation : The interaction of calcitriol with immune cells is complex and context-specific. In differentiating T-helper 2 (Th2) cells, calcitriol treatment can attenuate the expression of the master regulator Gata3 while also impacting other transcription factors, leading to a nuanced modulation of cytokine production rather than simple suppression. biorxiv.org

Development of Novel Analogs with Enhanced Mechanistic Specificity

Building on SAR studies, research is focused on designing and synthesizing novel analogs of trans-Calcitriol with greater mechanistic specificity and improved therapeutic profiles. The goal is to create compounds that are highly effective for a specific application (e.g., anticancer, anti-inflammatory) while minimizing off-target effects. nih.gov

Strategies for developing these next-generation analogs include:

Targeted Side-Chain Synthesis : A key strategy involves the synthesis of versatile building blocks that allow for the creation of a library of analogs with diverse side chains. nih.gov This "Diversity-Oriented Synthesis" approach facilitates the rapid exploration of chemical space to identify compounds with optimal activity. nih.gov

Superagonists and Low-Calcemic Variants : Research has yielded a spectrum of analogs with varying potencies. Some, like MC1288, are "superagonists" that are more potent than calcitriol itself. nih.gov Others, like EB1089 and CB1093, are designed to be highly active in specific cellular processes, such as inducing mitogenesis in lung fibroblasts, while having reduced systemic calcemic activity. nih.gov

Enhanced Anti-Tumor Activity : Analogs with a reversed (5E,7E) triene geometry have been specifically reported to show enhanced antitumor activity compared to natural vitamin D compounds, often coupled with a lack of calcemic effects. mdpi.com

Integration of Multi-Omics Data (e.g., Genomics, Transcriptomics, Epigenomics, Metabolomics)

To fully comprehend the complex biological impact of trans-Calcitriol, a holistic, systems-level approach is necessary. The integration of multi-omics data allows researchers to move beyond single-pathway analysis and build a comprehensive picture of the molecular changes induced by the compound. nih.govdoaj.org This approach combines data from genomics, transcriptomics, epigenomics, proteomics, and metabolomics to understand the flow of biological information from genotype to phenotype. nih.govnih.gov

Transcriptomics : RNA sequencing reveals the full spectrum of genes that are upregulated or downregulated by trans-Calcitriol in a specific cell type. This has been used to show how calcitriol shifts the entire transcriptomic signature of macrophages, highlighting its broad impact on immune cell function. researchgate.net

Genomics : By analyzing an individual's genome, researchers can identify VDR polymorphisms or other genetic variations that predict sensitivity or resistance to trans-Calcitriol therapy, paving the way for personalized medicine. nih.gov

Proteomics and Metabolomics : These technologies can identify changes in protein expression and metabolic pathways, respectively, providing insight into the functional consequences of the transcriptional changes induced by trans-Calcitriol. researchgate.net

Integrating these datasets can help identify novel mechanisms of action, discover biomarkers for therapeutic response, and systematically map the cellular networks affected by trans-Calcitriol. nih.govresearchgate.net

Q & A

Q. How can researchers address discrepancies in reported binding affinities of trans-Calcitriol to vitamin D receptors across different experimental models?

  • Methodological Answer : Standardize assays using recombinant VDR ligand-binding domains and surface plasmon resonance (SPR) for kinetic analysis (ka/kd). Compare results across cell lines (e.g., COS-7 vs. primary osteoblasts) to assess model-specific biases. Validate with competitive binding assays using radiolabeled 1,25-(OH)₂D₃ .

Q. What strategies should be employed to design a robust dose-response study for trans-Calcitriol that accounts for tissue-specific variability in receptor expression?

  • Methodological Answer : Use tissue microarrays or single-cell RNA-seq to quantify VDR expression gradients. Design dose ranges (e.g., 0.1–100 nM) based on preliminary EC50 data. Incorporate nonlinear mixed-effects modeling (NONMEM) to address inter-tissue variability and optimize dosing regimens .

Q. How can computational modeling be integrated with empirical data to predict off-target interactions of trans-Calcitriol, and what validation steps are necessary to confirm these predictions?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against off-target nuclear receptors (e.g., PPARγ, RXRα). Validate top candidates via reporter gene assays and thermal shift assays (TSA) to measure binding-induced protein stabilization. Cross-reference with ToxCast databases for adverse effect profiling .

Q. What methodological considerations are essential when reconciling contradictory findings between observational studies and randomized controlled trials examining trans-Calcitriol's role in cellular differentiation?

  • Methodological Answer : Conduct meta-regression to identify confounding variables (e.g., baseline vitamin D status, co-administered therapies). Use Mendelian randomization to assess causality in observational data. Validate with 3D organoid models to mimic in vivo differentiation dynamics .

Q. How should researchers optimize experimental conditions to minimize artifacts in trans-Calcitriol’s effects due to serum-free vs. serum-containing cell culture media?

  • Methodological Answer : Pre-treat media with charcoal-stripped FBS to remove endogenous hormones. Compare outcomes (e.g., VDR nuclear translocation via immunofluorescence) in serum-free vs. serum-replete conditions. Control for albumin binding, which alters calcitriol bioavailability .

Q. What frameworks are most effective for evaluating the ethical and practical feasibility of longitudinal studies investigating trans-Calcitriol’s chronic toxicity in preclinical models?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use power analysis to determine cohort sizes, and adhere to ARRIVE 2.0 guidelines for animal welfare. Incorporate interim analyses to adjust dosing and minimize attrition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcitriol Impurities A
Reactant of Route 2
Calcitriol Impurities A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.